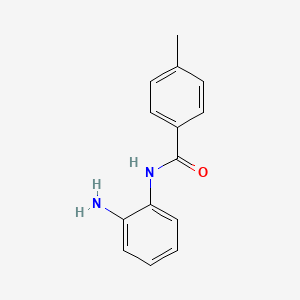

N-(2-aminophenyl)-4-methylbenzamide

Beschreibung

Historical Context and Evolution of Benzamide (B126) Chemistry

The study of benzamides, amides derived from benzoic acid, has a rich history rooted in the development of organic chemistry. rsc.org Initially explored for their fundamental chemical properties and reactivity, the benzamide scaffold quickly gained prominence in medicinal chemistry. acs.org Over the decades, the evolution of benzamide chemistry has been marked by the synthesis of a vast array of derivatives with diverse biological activities. mdpi.com These compounds have been investigated for their potential as antipsychotics, antiemetics, and more recently, as targeted therapeutic agents in oncology. nih.gov The functionalization of the benzamide core with various substituents has been a key strategy in modulating their physicochemical properties and biological effects. chemicalbook.com

Significance of N-(2-aminophenyl)-4-methylbenzamide in Synthetic Organic Chemistry

While specific documented uses of this compound as a routine synthetic intermediate are not widespread, its structure suggests significant potential as a versatile building block. The presence of two reactive amine groups and an amide linkage allows for a range of chemical transformations.

The synthesis of this compound itself can be achieved through standard amidation reactions. A common method involves the coupling of 4-methylbenzoyl chloride with o-phenylenediamine. Alternatively, the reduction of a corresponding nitro-substituted precursor, such as N-(2-nitrophenyl)-4-methylbenzamide, using reagents like tin(II) chloride or catalytic hydrogenation, can yield the desired product. chemicalbook.com A similar synthetic strategy has been reported for the preparation of N-(4-aminophenyl)-3-methylbenzamide, where the nitro group of the precursor is reduced using iron powder and ammonium (B1175870) chloride in an ethanol-water mixture. researchgate.net

The primary amino group on the phenyl ring of this compound is a key functional handle for further synthetic modifications. It can readily undergo reactions such as acylation, alkylation, and diazotization, paving the way for the synthesis of more complex molecules. For instance, the amino group can be used to construct heterocyclic rings, a common strategy in the development of new pharmaceutical agents.

Broader Implications in Coordination Chemistry and Materials Science

The this compound molecule possesses donor atoms in the form of its amino and amide groups, making it a potential ligand for the formation of coordination complexes with various metal ions. The coordination chemistry of aminobenzamides has been explored, with studies showing their ability to form stable complexes with transition metals like copper(II). nih.gov In such complexes, the aminophenyl nitrogen and the amide oxygen can act as coordination sites, leading to the formation of chelate rings. nih.gov These metal complexes can exhibit interesting structural, electronic, and magnetic properties, with potential applications in catalysis and as models for biological systems. researchgate.net

The investigation of transition metal complexes with ligands containing both amine and amide functionalities is an active area of research. ucj.org.ua The specific coordination behavior of this compound with different metal ions would depend on factors such as the nature of the metal, the reaction conditions, and the presence of other coordinating ligands. The resulting complexes could potentially be explored for their catalytic activity in various organic transformations. nih.gov

In the realm of materials science, the rigid aromatic structure of this compound suggests its potential use as a building block for functional organic materials. The presence of hydrogen bond donors and acceptors could facilitate the formation of well-ordered supramolecular structures in the solid state. While specific research on the materials science applications of this particular compound is limited, related benzamide derivatives have been investigated for their potential in the development of polymers and other advanced materials.

Research Gaps and Future Perspectives for this compound Studies

Despite its potential, dedicated research focusing solely on this compound is not extensive. Several areas present opportunities for future investigation:

Systematic Exploration of Synthetic Utility: A comprehensive study of the reactivity of this compound as a synthetic precursor is warranted. This could involve its use in the synthesis of novel heterocyclic compounds, macrocycles, and other complex organic architectures.

Coordination Chemistry and Catalysis: A systematic investigation of its coordination behavior with a wider range of transition metals could lead to the discovery of new catalysts with unique reactivity and selectivity. The characterization of these metal complexes would provide valuable insights into their structural and electronic properties.

Materials Science Applications: The potential of this compound and its derivatives in the design of new organic materials, such as liquid crystals, organic light-emitting diodes (OLEDs), or porous organic frameworks, remains largely unexplored.

Biological Activity Screening: While related benzamides have shown significant biological activity, a thorough screening of this compound for various therapeutic targets could reveal new pharmacological applications. For instance, its structural similarity to known enzyme inhibitors suggests it could be a starting point for the development of new therapeutic agents.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-aminophenyl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-6-8-11(9-7-10)14(17)16-13-5-3-2-4-12(13)15/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZURKGIPJGMWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401006 | |

| Record name | N-(2-aminophenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71255-53-3 | |

| Record name | N-(2-aminophenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Aminophenyl 4 Methylbenzamide and Its Analogues

Classical and Contemporary Amide Bond Formation Strategies

The creation of the amide linkage between the 2-aminophenyl and 4-methylbenzoyl moieties is a critical step in the synthesis of the target compound. Various methods, ranging from traditional acyl chloride reactions to modern catalyzed processes, have been employed to achieve this transformation.

Acyl Chloride-Amine Condensation Pathways

A well-established and direct method for forming the amide bond is the reaction between an acyl chloride and an amine. chemguide.co.uklibretexts.orgpearson.com This nucleophilic addition-elimination reaction is often vigorous and results in the formation of the N-substituted amide along with a hydrochloride salt of the amine. chemguide.co.uk In the context of N-(2-aminophenyl)-4-methylbenzamide synthesis, this would involve the reaction of 4-methylbenzoyl chloride with o-phenylenediamine.

A common synthetic route involves the initial protection of one of the amino groups of o-phenylenediamine or the use of a nitro-substituted precursor to control selectivity. For instance, a related synthesis of N-(2'-aminophenyl)-benzamide derivatives starts with the reaction of p-nitrobenzoyl chloride with o-nitroaniline in an anhydrous solvent like dioxane. google.com The resulting N-(2'-nitrophenyl)-4-nitrobenzamide can then undergo reduction of both nitro groups to yield the corresponding diamino-benzamide.

Reaction Scheme: Acyl Chloride-Amine Condensation

| Reactant 1 | Reactant 2 | Product | Conditions |

| 4-Methylbenzoyl chloride | o-Phenylenediamine | This compound | Aprotic solvent |

| p-Nitrobenzoyl chloride | o-Nitroaniline | N-(2'-Nitrophenyl)-4-nitrobenzamide | Anhydrous dioxane, heat |

Catalyzed Condensation Reactions

Modern synthetic methods often employ catalysts to improve reaction efficiency, yield, and selectivity under milder conditions. For the synthesis of N-(2-aminophenyl)-benzamide analogues, various catalytic systems have been utilized.

One approach involves the use of a condensing agent such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) to facilitate the amide bond formation between a carboxylic acid and an amine. nih.gov This method is part of a multi-step synthesis where the carboxylic acid precursor is activated by TBTU before reacting with o-phenylenediamine. nih.gov

Another catalyzed approach involves the in-situ formation of a more reactive acyl intermediate. For example, a carboxylic acid can be reacted with 1,1'-carbonyldiimidazole (CDI) to form an acylimidazole. This intermediate is then condensed with an appropriately substituted aniline (B41778) in the presence of an acid catalyst, such as trifluoroacetic acid, to yield the desired benzamide (B126). acs.org This condensation reaction proceeds very slowly in the absence of an acid catalyst. acs.org

Catalyzed Condensation Reaction Data

| Carboxylic Acid | Amine | Coupling Agent/Catalyst | Product |

| 4-Methylbenzoic acid | o-Phenylenediamine | TBTU, Et3N | This compound |

| 4-Substituted benzoic acid | Substituted aniline | CDI, Imidazole (B134444), Trifluoroacetic acid | N-(substituted-phenyl)-4-substituted-benzamide |

Chemoselective N-Benzoylation Techniques

A significant challenge in the synthesis of this compound from o-phenylenediamine is achieving selective acylation of only one of the two amino groups. Chemoselective N-benzoylation techniques are therefore crucial.

One strategy to achieve monobenzoylation of a diamine is to control the stoichiometry of the reactants, typically by the slow addition of the acylating agent to an excess of the diamine. However, this can lead to mixtures of mono- and di-acylated products.

A more controlled approach involves the use of a protecting group for one of the amines, although this adds extra steps to the synthesis. An alternative is to exploit the different nucleophilicity of the amino groups if they are in different chemical environments. In the case of o-phenylenediamine, both primary amines have similar reactivity, making selective acylation challenging without a directing group or catalyst.

Research on the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates demonstrates the possibility of selective acylation of an amino group in the presence of another nucleophilic group (a hydroxyl group). researchgate.net This principle can be extended to the selective acylation of diamines under specific reaction conditions.

Synthesis of the 2-Aminophenyl Moiety in Benzamide Scaffolds

The 2-aminophenyl moiety is a key structural component of the target molecule. Its synthesis is often achieved through the reduction of a corresponding nitro-substituted precursor. A common starting material is o-nitroaniline. google.com

The synthesis typically begins with the acylation of o-nitroaniline with a suitable benzoyl chloride derivative. For example, N-(5-methyl-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide is prepared by reacting 5-methyl-2-nitroaniline with the corresponding acyl chloride in pyridine. acs.org

The subsequent reduction of the nitro group to an amine is a critical step. A variety of reducing agents can be employed for this transformation. A widely used method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source. researchgate.net Another effective method is the use of tin(II) chloride dihydrate (SnCl2·2H2O) in the presence of ammonium (B1175870) acetate in a solvent like methanol, which is refluxed to complete the reduction. acs.org

Reduction of Nitro Group to Amine

| Starting Material | Reducing Agent | Conditions | Product |

| N-(2-nitrophenyl)-4-methylbenzamide | H2, Pd/C | Ethanol (B145695) | This compound |

| N-(5-Methyl-2-nitrophenyl)-...-benzamide | SnCl2·2H2O, NH4OAc | Methanol, reflux | N-(2-Amino-5-methylphenyl)-...-benzamide |

Introduction of the 4-Methyl Substituent in the Benzoyl Moiety

The 4-methyl substituent on the benzoyl ring is typically introduced by using a starting material that already contains this group. The most common precursors are 4-methylbenzoic acid or its more reactive derivative, 4-methylbenzoyl chloride. wikipedia.org

If starting from 4-methylbenzoic acid, an activation step is required to facilitate the amide bond formation. This can be achieved by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. acs.orgresearchgate.net The resulting 4-methylbenzoyl chloride can then be directly reacted with o-phenylenediamine or its protected/nitro derivative.

Alternatively, in catalyzed condensation reactions, 4-methylbenzoic acid can be used directly with a coupling agent like TBTU or by forming an acylimidazole intermediate with CDI. nih.govacs.org

Convergent and Modular Synthetic Approaches to this compound Derivatives

Convergent and modular synthetic strategies are highly valuable for the preparation of libraries of this compound derivatives for applications such as drug discovery. These approaches involve the separate synthesis of key building blocks, which are then combined in the final steps to generate a diverse range of analogues.

In this context, a modular approach would involve the synthesis of a variety of substituted o-phenylenediamines and a library of substituted benzoic acids or benzoyl chlorides. These modules can then be combined using one of the amide bond formation strategies described above to produce a wide array of N-(2-aminophenyl)-benzamide derivatives.

For example, different substituted 2-nitroanilines can be condensed with various substituted benzoyl chlorides. acs.org The resulting nitro-benzamide intermediates can then be reduced to provide a diverse set of N-(2-aminophenyl)-benzamide analogues. This modularity allows for the systematic exploration of the structure-activity relationship of these compounds.

Utilization of Preassembled N-(2-aminophenyl)-benzamide Units

A strategic approach to the synthesis of this compound analogues involves the use of a pre-formed N-(2-aminophenyl)benzamide core, which is then subjected to further functionalization. This methodology is advantageous as it allows for the late-stage introduction of diverse chemical moieties, facilitating the rapid generation of a library of related compounds.

One such example is a method that leverages the reactivity of the preassembled N-(2-aminophenyl)benzamide unit to synthesize secondary amides. This process involves a sequential nucleophilic and intramolecular addition of phenyl isocyanate, followed by transamidation. A key feature of this strategy is the efficient recuperation of the leaving group as a carbonylated N-heterocycle, a valuable scaffold in pharmaceutical chemistry. This one-pot, two-step reaction is noted for its practicality and atom economy.

Strategies for Constructing Complex this compound Analogues

The construction of more complex analogues of this compound often involves multi-step synthetic sequences. These strategies are designed to introduce a wide array of functional groups and structural motifs to probe their effects on the biological activity of the parent compound. Common strategies include the derivatization of the 4-methyl group of the benzoyl moiety or the introduction of substituents on the aminophenyl ring.

For instance, a variety of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides have been synthesized as potent histone deacetylase (HDAC) inhibitors. The synthetic route to these complex analogues typically involves the initial preparation of a suitably protected 4-methylbenzoic acid derivative, which is then coupled with o-phenylenediamine. Subsequent modification of the methyl group allows for the introduction of the heteroarylaminomethyl side chain.

Another approach involves the synthesis of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, where a nitrogen mustard group is incorporated into the benzamide structure. This bifunctional molecule combines the structural features of an HDAC inhibitor with an alkylating agent, potentially leading to enhanced antitumor activity. The synthesis of such complex molecules requires careful planning to ensure compatibility of the various functional groups throughout the reaction sequence. The synthesis of acridine derivatives of N-(2-aminophenyl)benzamide represents another strategy to create complex analogues with dual inhibitory activity against topoisomerase I and HDACs.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound and its analogues relies heavily on the optimization of the amide bond-forming reaction. Key parameters that are often fine-tuned to maximize reaction yields and purity include the choice of coupling agents, solvents, temperature, and reaction time.

A variety of coupling reagents have been developed to facilitate amide bond formation under mild conditions. These reagents activate the carboxylic acid partner, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides (such as DCC and EDC), phosphonium salts (like BOP and PyBOP), and uronium salts (including HBTU and HATU). The selection of the optimal coupling reagent can depend on the specific substrates being used and the desired reaction conditions.

The choice of solvent is also crucial, as it can influence the solubility of the reactants and the rate of the reaction. Dichloromethane (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are frequently employed solvents for amide coupling reactions. Reaction temperatures can range from 0 °C to room temperature or higher, depending on the reactivity of the starting materials. Optimization studies often involve screening a matrix of these conditions to identify the combination that provides the highest yield of the desired product with minimal side reactions.

The table below summarizes various coupling reagents and their typical reaction conditions used in amide bond formation, which are applicable to the synthesis of this compound and its analogues.

| Coupling Reagent | Abbreviation | Typical Solvent | Typical Temperature |

| N,N'-Dicyclohexylcarbodiimide | DCC | DCM, THF | 0 °C to RT |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | DCM, DMF | 0 °C to RT |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | DMF, DCM | 0 °C to RT |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | DMF | 0 °C to RT |

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into this compound derivatives can lead to compounds with enhanced biological activity and selectivity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. While specific examples for this compound are not prevalent in the literature, general methods for the asymmetric synthesis of chiral benzamides can be applied.

One approach to inducing chirality is through the use of chiral catalysts. Bifunctional organocatalysts, for instance, have been successfully employed in the enantioselective synthesis of axially chiral benzamides. These catalysts can control the stereochemical outcome of a reaction by forming a transient chiral complex with the substrate.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular framework of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number and types of hydrogen atoms present in a molecule, as well as their neighboring environments. The ¹H NMR spectrum of N-(2-aminophenyl)-4-methylbenzamide, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic, amine, amide, and methyl protons. rsc.orgrsc.orgubc.ca

The aromatic protons of both the aminophenyl and methylbenzoyl rings resonate in the downfield region, generally between δ 7.0 and 8.0 ppm, due to the deshielding effects of the aromatic currents. The specific chemical shifts and splitting patterns (coupling) of these protons provide information about their relative positions on the rings. For instance, protons ortho to the activating amino group on the aminophenyl ring would be expected to appear at a slightly lower chemical shift compared to those on the methylbenzoyl ring. The protons on the methylbenzoyl ring often exhibit a characteristic AA'BB' or doublet of doublets pattern, depending on the resolution and the specific substitution.

The amine (NH₂) protons of the aminophenyl group typically appear as a broad singlet, the chemical shift of which can be variable and is often influenced by concentration and solvent. Similarly, the amide (NH) proton also presents as a singlet, with its chemical shift indicative of the electronic environment and potential for hydrogen bonding. The methyl (CH₃) protons on the tolyl group give rise to a sharp singlet in the upfield region, typically around δ 2.3-2.4 ppm, a characteristic chemical shift for a methyl group attached to an aromatic ring. rsc.org

Table 1: Representative ¹H NMR Data for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.0 | Multiplet | - |

| Amide-NH | Broad Singlet | - | - |

| Amine-NH₂ | Broad Singlet | - | - |

| Methyl-CH₃ | ~2.4 | Singlet | - |

Note: Actual chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used.

Carbon-13 NMR (¹³C NMR) Characterization of Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of a molecule. nih.govoregonstate.edu In the ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal.

The carbonyl carbon (C=O) of the amide group is characteristically found in the highly deshielded region of the spectrum, typically between δ 165 and 175 ppm. researchgate.net The aromatic carbons resonate in the range of approximately δ 110 to 150 ppm. The specific chemical shifts of these aromatic carbons are influenced by the attached functional groups. For example, the carbon atom bearing the amino group (C-NH₂) will be shifted upfield compared to the other aromatic carbons due to the electron-donating nature of the amino group. Conversely, the carbon atom attached to the amide nitrogen will be shifted downfield. The methyl carbon (CH₃) appears at the most upfield region of the spectrum, usually around δ 20-25 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic C-NH₂ | 140 - 150 |

| Other Aromatic C | 110 - 140 |

| Methyl (CH₃) | 20 - 25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structure Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. sdsu.eduyoutube.comepfl.ch

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in the COSY spectrum would confirm the coupling between adjacent protons on the aromatic rings, aiding in the assignment of their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduepfl.ch This allows for the direct assignment of the protonated carbons in the molecule. For example, the signal for the methyl protons would show a cross-peak with the signal for the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.eduepfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the amide proton could show a correlation to the carbonyl carbon and to carbons on both aromatic rings, definitively establishing the amide linkage. The methyl protons would show correlations to the carbons of the tolyl ring, confirming their attachment.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. scbt.combldpharm.comresearchgate.netresearchgate.net The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching: The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (NH) groups are typically observed in the region of 3500-3200 cm⁻¹. The primary amine usually shows two bands (symmetric and asymmetric stretching), while the secondary amide shows a single band. The exact positions of these bands can be influenced by hydrogen bonding.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group is expected in the region of 1680-1630 cm⁻¹. This is a very characteristic and intense peak in the IR spectrum of amides. researchgate.net

C-N Stretching: The C-N stretching vibrations of the amide and amine groups appear in the fingerprint region of the spectrum, typically between 1400 and 1000 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations are usually seen as a group of weak to medium bands above 3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the benzene (B151609) rings and are typically found in the 900-690 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Stretching | 3500 - 3300 | Medium |

| Amide (N-H) | Stretching | 3350 - 3200 | Medium |

| Carbonyl (C=O) | Stretching | 1680 - 1630 | Strong, Sharp |

| Aromatic (C=C) | Stretching | 1600 - 1450 | Medium to Weak |

| Amide (C-N) | Stretching | ~1400 | Medium |

| Aromatic (C-H) | Out-of-plane Bending | 900 - 690 | Medium to Strong |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. bldpharm.com While FTIR is based on the absorption of light, Raman spectroscopy relies on the inelastic scattering of light. A key difference is that non-polar bonds and symmetric vibrations often give rise to strong signals in Raman spectra, whereas they may be weak or absent in FTIR spectra.

For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring vibrations, particularly the symmetric "ring breathing" modes. The C=C bonds of the aromatic rings and the C=O bond of the amide would also be Raman active. The information from both FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, further confirming its structure.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, with the chemical formula C₁₄H₁₄N₂O, the expected molecular weight is approximately 226.27 g/mol . scbt.com

Table 1: Predicted Major Fragment Ions of this compound

| Fragment Description | Proposed Structure | Approximate m/z |

| 4-methylbenzoyl cation | [CH₃C₆H₄CO]⁺ | 119 |

| 2-aminophenyl radical cation | [H₂NC₆H₄]⁺ | 92 |

Note: This table is predictive and based on general fragmentation patterns of similar compounds. Actual experimental data may vary.

Advanced X-ray Diffraction Analysis

X-ray diffraction is an indispensable tool for determining the three-dimensional atomic arrangement within a crystalline solid.

Analysis of Crystal Systems, Space Groups, and Unit Cell Parameters

The diffraction data from a single crystal experiment also reveals the crystal system, space group, and unit cell parameters, which describe the symmetry and dimensions of the repeating unit within the crystal lattice.

Table 2: Illustrative Crystal Data for Related Benzamide (B126) Structures

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| N-(2-chlorophenyl)-4-methylbenzamide | Monoclinic | P2₁/c | 9.6940(5) | 27.4495(9) | 9.9025(4) | 106.730(5) | nih.gov |

| (E)-amino(2-(4-methylbenzylidene)hydrazineyl)methaniminium 4-methylbenzoate | Monoclinic | P2₁/c | 14.187(15) | 10.585(11) | 11.952(13) | 113.851(16) | researchgate.net |

| 2-((3-aminophenyl)(phenyl)methylene) hydrazinecarboxamide | Orthorhombic | Pccn | 12.3855(1) | 34.5746(5) | 24.2283(3) | 90 | scirp.org |

This table provides examples from related structures to illustrate the type of data obtained from single crystal X-ray diffraction.

Investigation of Polymorphism in this compound and Related Structures

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. The investigation of polymorphism is crucial, particularly in the pharmaceutical industry.

Benzamide itself is a well-known example of a polymorphic compound, with multiple forms having been identified and characterized. acs.orgresearchgate.netmanchester.ac.uk The existence of polymorphism in the parent benzamide structure suggests that its derivatives, including this compound, may also exhibit this phenomenon. The study of polymorphism in related structures, such as N-substituted benzamides, can provide valuable insights into the factors that influence crystal packing and the potential for different crystalline forms. For example, the study of N-(aryl)-amides has revealed how substituents can affect the crystal structure. nih.gov While no specific polymorphs of this compound are reported in the provided search results, the propensity for polymorphism in this class of compounds warrants investigation through techniques such as crystallization from different solvents or at different temperatures.

Computational and Theoretical Investigations of N 2 Aminophenyl 4 Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic properties of molecules. For analogues of N-(2-aminophenyl)-4-methylbenzamide, calculations are typically performed using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p). researchgate.netresearchgate.net These calculations provide the most stable three-dimensional arrangement of atoms (the ground state geometry) by minimizing the total energy of the system.

In a study on the closely related N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, DFT calculations were used to confirm the molecular structure determined by X-ray diffraction. nih.gov The optimized geometry reveals key bond lengths and angles. For this compound, it is expected that the two phenyl rings would not be coplanar due to steric hindrance, with a significant dihedral angle between the plane of the amide group and the aminophenyl ring. The amide linkage itself (C-N) is expected to have partial double bond character. researchgate.net

| Parameter | Predicted Value (Å or °) | Reference Analogue |

|---|---|---|

| C=O Bond Length | ~1.24 Å | N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide nih.gov |

| Amide C-N Bond Length | ~1.36 Å | N-(4-nitrophenyl)-2,2-dibenzoylacetamide researchgate.net |

| N-H Bond Length (Amide) | ~1.01 Å | 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide nih.gov |

| C-N-C Bond Angle | ~126° | N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide nih.gov |

| Phenyl-C-N-C Dihedral Angle | Variable | General observation from related structures |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and the nature of bonding within a molecule. wisc.edu It provides detailed information on intramolecular and intermolecular interactions by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength. taylorandfrancis.com

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) of C=O | π(C-C) of Benzoyl Ring | High | Intramolecular Resonance |

| LP(N) of Amide | π(C=O) | High | Intramolecular Resonance |

| LP(N) of Amine | π(C-C) of Aminophenyl Ring | Moderate | Intramolecular Resonance |

| LP(N) of Amine (in dimer) | σ(N-H) of another molecule | Moderate-High | Intermolecular H-Bond nih.gov |

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive molecule. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, particularly on the amino group. The LUMO is anticipated to be distributed over the electron-withdrawing benzoyl moiety. This distribution facilitates intramolecular charge transfer upon electronic excitation. A study on N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide calculated a HOMO-LUMO gap of 5.406 eV, indicating high stability. nih.gov Similar calculations for 4-methyl-N-(2-methylphenyl) benzene (B151609) sulfonamide found a HOMO energy of -6.125 eV and a LUMO energy of -1.157 eV. researchgate.net

| Parameter | Predicted Value (eV) | Reference Analogue |

|---|---|---|

| E(HOMO) | -5.5 to -6.2 | 4-methyl-N-(2-methylphenyl) benzene sulfonamide researchgate.net |

| E(LUMO) | -1.0 to -1.5 | 4-methyl-N-(2-methylphenyl) benzene sulfonamide researchgate.net |

| Energy Gap (ΔE) | ~4.5 to 5.5 | N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide nih.gov |

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation. DFT calculations are commonly used to compute vibrational frequencies (IR and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netrsc.org

Predicted vibrational frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, bringing them into better agreement with experimental data. researchgate.net For NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is widely employed and generally shows good correlation with experimental values. researchgate.net In a study of N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide, theoretical calculations of geometric parameters, vibrational assignments, and chemical shifts were compared with experimental data. nih.gov A recent benchmark study suggests that the WP04 functional provides excellent accuracy for predicting ¹H NMR shifts. github.io

| Spectroscopic Data | Functional Group | Predicted Value | Experimental Value | Reference Analogue |

|---|---|---|---|---|

| ¹H NMR Shift (ppm) | Amide N-H | 8.5 - 9.5 | 8.97 | N-[2-(2-amino-phenyl)-benzimidazol-1-ylmethyl]-benzamide researchgate.net |

| ¹³C NMR Shift (ppm) | Carbonyl C=O | ~165 | 164.8 | N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl]... nih.gov |

| IR Frequency (cm⁻¹) | N-H Stretch | ~3400 (scaled) | 3422 | N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide nih.gov |

| IR Frequency (cm⁻¹) | C=O Stretch | ~1660 (scaled) | 1670 | N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide nih.gov |

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum chemical calculations provide insights into static structures, Molecular Dynamics (MD) simulations are essential for exploring the conformational dynamics and stability of flexible molecules in a simulated physiological environment. MD simulations track the movements of atoms over time, providing a detailed picture of the molecule's conformational landscape.

For a molecule like this compound, MD simulations would be crucial for understanding the rotational flexibility around the amide bond and the two phenyl rings. These simulations can reveal the most populated conformations and the energy barriers between them. In drug design, MD simulations are used to assess the stability of a ligand-protein complex. nih.gov For example, in studies of kinase inhibitors, 2-nanosecond MD simulations were used to evaluate the stability of protein-ligand complexes predicted by docking. mdpi.com The root-mean-square deviation (RMSD) of the ligand within the binding pocket is often monitored to confirm a stable binding mode. nih.gov Such simulations would be vital to understand how this compound and its analogues might adapt their conformation upon binding to a biological target.

Molecular Docking and Binding Mode Analysis of this compound Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

Numerous studies have investigated the docking of N-(2-aminophenyl)-benzamide analogues into the active sites of various enzymes, particularly histone deacetylases (HDACs) and protein kinases. mdpi.comresearchgate.net In a study on N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors, docking revealed key hydrogen bond interactions with active site residues. researchgate.net Similarly, docking studies on 4-(arylaminomethyl)benzamide derivatives as tyrosine kinase inhibitors showed that the benzamide moiety consistently engages in crucial interactions. mdpi.comnih.gov These studies highlight that the aminophenyl and benzamide scaffolds are privileged structures for forming hydrogen bonds and hydrophobic interactions within protein binding pockets. The binding affinity, often reported as a docking score or binding energy (in kcal/mol), quantifies the strength of this interaction.

| Analogue Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| N-(2-aminophenyl)-benzamide derivatives | HDAC2 | Not explicitly stated, but H-bonds are key | HIS145, HIS146, PRO34 | researchgate.net |

| 4-(Arylaminomethyl)benzamide derivatives | T315I-mutant Abl Kinase | -160.0 ± 13.7 kJ/mol (MM/PBSA) | Asp-381, Ile-360 | mdpi.comresearchgate.net |

| N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide | MMP-2 | -6.49 to -7.48 | Not specified | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide | α-Amylase | -9.8 to -7.9 | His:90, His:232 | nih.gov |

Ligand-Protein Interaction Profiling at the Atomic Level

Information regarding the specific interactions of this compound with protein targets is not available. This type of analysis would typically involve molecular docking and molecular dynamics simulations to identify key binding modes, interacting amino acid residues, and the energetic favorability of the complex. Such studies are crucial for understanding the potential biological activity of a compound.

Conformational Changes Upon Binding

Without data on its interaction with a biological target, the conformational changes that this compound may undergo upon binding cannot be described. A comparative analysis of its low-energy conformations in a free state versus a bound state would typically be performed to understand the energetic cost of binding and the bioactive conformation.

Advanced Topological Analysis of Electron Density (AIM, ELF, LOL, RDG)

Advanced topological analyses, including the Quantum Theory of Atoms in Molecules (AIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL), provide a detailed picture of chemical bonding and non-covalent interactions. Reduced Density Gradient (RDG) analysis is particularly useful for visualizing weak interactions. No studies applying these methods to this compound have been found.

Non-Linear Optical (NLO) Properties Calculations

The investigation of non-linear optical (NLO) properties, such as polarizability and hyperpolarizability, is essential for identifying materials with potential applications in optoelectronics. Density Functional Theory (DFT) is a common method for these calculations. However, no NLO studies have been published for this compound.

Aromaticity Indices (e.g., HOMA) and Their Correlation with Structure

Aromaticity is a key concept in chemistry, and indices like the Harmonic Oscillator Model of Aromaticity (HOMA) are used to quantify it based on geometric parameters. Such an analysis for this compound would provide insight into the electron delocalization in its phenyl rings, but this research has not been conducted.

Mulliken Population Analysis and Atomic Charge Distributions

Mulliken population analysis is a method for estimating partial atomic charges, which helps in understanding the electrostatic potential and reactivity of a molecule. While this is a routine calculation in computational chemistry, the results for this compound are not available in the literature.

Reactivity Profiles and Mechanistic Studies

Intrinsic Reactivity of the Amide Linkage in N-(2-aminophenyl)-4-methylbenzamide

The amide bond is a cornerstone of peptide chemistry and is generally characterized by its significant stability. This stability arises from the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C-N bond. Consequently, the amide linkage in this compound is resistant to rotation and less susceptible to cleavage than its ester or acyl chloride counterparts.

However, this stability is not absolute. The amide bond can be cleaved under specific, often harsh, chemical conditions. The primary reaction involving the amide linkage is hydrolysis, which can be catalyzed by either acid or base, typically requiring elevated temperatures to proceed at a reasonable rate.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield a carboxylate and an amine.

Electrochemical methods can also induce amide bond cleavage. Anodic oxidation of N-aryl amides can lead to the cleavage of the amide bond, among other fragmentation pathways. The specific products of such reactions are highly dependent on the substituents present on the aryl group and the reaction conditions. acs.org

Table 1: General Conditions for Amide Bond Cleavage

| Reaction Type | Reagents & Conditions | Products |

| Acid Hydrolysis | Concentrated HCl or H₂SO₄, heat | 4-methylbenzoic acid and 1,2-phenylenediamine |

| Base Hydrolysis | Concentrated NaOH or KOH, heat | Sodium 4-methylbenzoate and 1,2-phenylenediamine |

| Electrochemical Cleavage | Anodic oxidation | Complex mixture, potentially including benzophenone (B1666685) derivatives and anilines acs.org |

Reactivity of the Primary Amino Group on the Phenyl Moiety

The primary amino group (-NH₂) attached to the phenyl ring is a potent nucleophile and a key site of reactivity in the molecule.

The nucleophilicity of the primary amino group stems from the lone pair of electrons on the nitrogen atom. nih.gov This allows it to readily react with a variety of electrophiles. These reactions are fundamental in organic synthesis for building more complex molecular architectures. As a weak base, the amine is a good nucleophile and can participate in substitution and addition reactions. youtube.com

Common nucleophilic reactions include:

Alkylation: Reaction with alkyl halides, typically via an SN2 mechanism, to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. nih.govyoutube.com

Acylation: Reaction with acyl chlorides or acid anhydrides to form a new amide bond. This reaction is usually rapid and often exothermic. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, which are important functional groups in medicinal chemistry. youtube.com

Table 2: Examples of Nucleophilic Reactions of the Primary Amino Group

| Reaction Type | Electrophile Example | Product Type |

| Alkylation | Bromoethane | N-ethyl-N'-(4-methylbenzoyl)benzene-1,2-diamine |

| Acylation | Ethanoyl chloride | N-(2-acetamidophenyl)-4-methylbenzamide |

| Sulfonylation | Benzenesulfonyl chloride | N-(2-(phenylsulfonamido)phenyl)-4-methylbenzamide |

The ortho-disposition of the primary amino group and the amide linkage in this compound provides a perfect scaffold for intramolecular cyclization reactions, leading to the formation of heterocyclic systems. The most prominent of these is the synthesis of benzimidazoles.

This transformation is typically acid-catalyzed and involves an intramolecular nucleophilic attack of the primary amino group onto the amide's carbonyl carbon. The subsequent dehydration of the resulting tetrahedral intermediate leads to the formation of the stable, aromatic benzimidazole (B57391) ring. Various dehydrating agents and catalysts, such as polyphosphoric acid (PPA) or strong mineral acids like sulfuric acid, are employed to facilitate this reaction, often with heating. Microwave irradiation has also been utilized to accelerate this type of cyclization. This cyclization is a variation of the Phillips benzimidazole synthesis.

The general mechanism proceeds as follows:

Protonation of the amide carbonyl oxygen by the acid catalyst, increasing its electrophilicity.

Intramolecular nucleophilic attack by the lone pair of the primary amino group on the activated carbonyl carbon.

Formation of a cyclic tetrahedral intermediate.

Proton transfers and subsequent elimination of a water molecule to yield the final benzimidazole product.

Table 3: Conditions for Intramolecular Cyclization to Form 2-(p-tolyl)-1H-benzo[d]imidazole

| Catalyst / Conditions | Description | Reference |

| Polyphosphoric Acid (PPA) | Strong dehydrating agent, reaction heated. | |

| Sulfuric Acid (H₂SO₄) | Strong Brønsted acid catalyst, heated at high temperatures (e.g., 165°C). | |

| Microwave Irradiation | Used with PPA to reduce reaction times and potentially improve yields. |

Reactivity of the Methyl Group: Oxidation and Functionalization

The methyl group attached to the benzamide (B126) ring is at a benzylic position, which confers upon it enhanced reactivity compared to a simple alkyl methyl group. This reactivity is primarily centered on oxidation and free-radical functionalization.

Oxidation: The benzylic methyl group can be oxidized to various higher oxidation states, most commonly a carboxylic acid. This transformation typically requires strong oxidizing agents. The electron-withdrawing nature of the amide group can make this oxidation slightly more difficult than for toluene (B28343) itself, but it is still a feasible and common transformation.

Common Oxidizing Agents: Potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic or alkaline conditions are classic reagents for this purpose. The reaction proceeds through a series of intermediates, including a benzyl (B1604629) alcohol and a benzaldehyde, before reaching the carboxylic acid stage.

Functionalization: The benzylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to free-radical reactions.

Free-Radical Halogenation: In the presence of UV light or a radical initiator, the methyl group can be halogenated. N-Bromosuccinimide (NBS) is a particularly effective reagent for selective benzylic bromination, minimizing reactions with the aromatic ring. The resulting benzylic halide is a versatile intermediate for further nucleophilic substitution reactions.

Table 4: Reactivity of the Benzylic Methyl Group

| Reaction Type | Reagents & Conditions | Product Functional Group |

| Oxidation | KMnO₄, heat | Carboxylic acid (-COOH) |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), light/initiator | Bromomethyl (-CH₂Br) |

| Free-Radical Chlorination | Cl₂, UV light | Chloromethyl (-CH₂Cl) and dichloromethyl (-CHCl₂) |

Redox Properties of the N-(2-aminophenyl) Motif and Derivatives

The N-(2-aminophenyl) motif is redox-active, meaning it can participate in electron transfer reactions. Both the amino group and the aromatic system can be oxidized under electrochemical or chemical conditions. The oxidation potential is influenced by the electronic nature of the substituents on the aromatic rings and the specific conditions of the reaction, such as pH.

Electrochemical studies on structurally related N-aryl amides show that oxidation can be complex, sometimes leading to bond cleavage. acs.org The initial step is often the formation of a radical cation. The presence of the electron-donating amino group on the N-phenyl ring is expected to lower the oxidation potential compared to an unsubstituted N-phenyl amide, making it more susceptible to oxidation.

The oxidation of the N-(2-aminophenyl) motif can be significantly influenced by deprotonation events. The removal of a proton from either the primary amino group or the amide nitrogen can facilitate oxidation by generating a more electron-rich species (an anion or a neutral radical) that is easier to oxidize.

This process often follows an ECE (Electrochemical-Chemical-Electrochemical) mechanism:

E (Electrochemical): An initial one-electron transfer from the neutral molecule to form a radical cation.

C (Chemical): A subsequent chemical step, most commonly a rapid deprotonation of the radical cation by a base (which could be the solvent or another molecule of the starting material). This forms a neutral radical.

E (Electrochemical): The resulting neutral radical is often easier to oxidize than the starting material and undergoes a second one-electron transfer to form a cation, which can then react further (e.g., with a nucleophile).

This deprotonation-induced pathway is a common mechanism for the oxidation of aromatic amines and amides and highlights the critical role of the reaction medium (e.g., pH, presence of a base) in determining the redox behavior and ultimate fate of the molecule. acs.org

Chemoselectivity and Regioselectivity in Complex Reaction Systems

The presence of both a nucleophilic amino group and an amide linkage on the same aromatic ring in this compound presents opportunities for selective reactions. The outcomes of its reactions are highly dependent on the nature of the co-reactants and the catalysts employed, which dictate the chemoselectivity and regioselectivity.

A primary application of this compound is in the synthesis of quinazoline (B50416) and quinazolinone scaffolds, which are significant in medicinal chemistry. In these syntheses, the aniline (B41778) nitrogen and the adjacent amide group both participate in the cyclization process. The chemoselectivity is often steered by the choice of the cyclization partner. For instance, the reaction of 2-aminobenzamides with amines, catalyzed by an in situ-formed ruthenium complex, can lead to the formation of quinazolinone products through a deaminative coupling reaction. cfde.cloudrsc.org This highlights the ability to selectively involve the amide functionality in the ring-closing step.

Furthermore, the regioselectivity of these reactions is generally well-defined due to the ortho-disposition of the amino and amide groups. This arrangement facilitates intramolecular cyclization, leading to the formation of the six-membered heterocyclic ring of the quinazoline system. Various catalytic systems have been developed to promote these transformations with high efficiency. For example, copper-catalyzed cascade reactions of (2-aminophenyl)methanols with aldehydes demonstrate the controlled formation of 2-substituted quinazolines. nih.gov While not directly involving this compound, these studies on related 2-amino-substituted aromatics underscore the general principles of regioselectivity in such cyclizations.

In a different display of chemoselectivity, N-(2-aminophenyl)benzamides can be utilized in the synthesis of secondary amides. This process involves a sequential nucleophilic/intramolecular addition of phenyl isocyanate, followed by transamidation. acs.org This reaction pathway showcases how the amino group can act as a nucleophile in the initial step, leading to a different product outcome compared to the cyclization reactions that form quinazolines.

The reaction conditions, including the choice of solvent and base, can also influence the reaction pathway. For example, in the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides, various substrates such as aldehydes, ketones, and alcohols can be used as the carbon source for the C2 position of the quinazolinone ring. nih.govmdpi.com The selection of these reagents, in conjunction with appropriate catalysts, allows for the selective synthesis of a wide array of substituted quinazolinones.

The table below summarizes the chemoselective and regioselective reactions involving this compound and related 2-aminobenzamides.

| Reactant(s) | Catalyst/Reagent | Major Product Type | Reaction Type |

| Amines | Ruthenium complex | Quinazolinones | Deaminative coupling and cyclization |

| Phenyl isocyanate | - | Secondary amides | Nucleophilic addition and transamidation |

| Aldehydes/Ketones | Acid or metal catalyst | Quinazolinones | Condensation and cyclization |

| Benzyl alcohols | Zinc catalyst | Quinazolinones | Oxidative cyclization |

| Dimethyl sulfoxide (B87167) (DMSO) | H₂O₂ | Quinazolin-4(3H)-one | Oxidative cyclization |

Reaction Kinetics and Thermodynamic Considerations

While specific quantitative kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature, a qualitative understanding can be derived from the reaction conditions and outcomes of related processes.

The synthesis of quinazolines and quinazolinones from 2-aminobenzamides often requires elevated temperatures and the use of catalysts, suggesting the presence of a significant activation energy barrier for the cyclization process. cfde.cloudmdpi.com For instance, the ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with amines is conducted at 140 °C, indicating a kinetically controlled reaction that requires thermal energy to proceed at a reasonable rate. cfde.cloud Similarly, H₂O₂-mediated synthesis of quinazolin-4(3H)-one using 2-aminobenzamide (B116534) and DMSO as a carbon source is performed at 150 °C. mdpi.com

The role of the catalyst is crucial in lowering the activation energy and accelerating the reaction rate. In many syntheses of quinazoline derivatives, transition metal catalysts such as ruthenium and copper are employed to facilitate key bond-forming steps. cfde.cloudrsc.orgnih.gov The catalyst's interaction with the substrates can stabilize transition states and provide a lower energy pathway for the reaction to occur.

The electronic properties of the substituents on both the benzamide and the reaction partner can influence the reaction kinetics. Electron-donating groups on the 2-aminobenzamide ring may enhance the nucleophilicity of the amino group, potentially accelerating the initial steps of the reaction. Conversely, electron-withdrawing groups could have the opposite effect.

Coordination Chemistry and Catalytic Applications of N 2 Aminophenyl 4 Methylbenzamide

N-(2-aminophenyl)-4-methylbenzamide as a Ligand Precursor

This compound is a versatile organic molecule that can function as a precursor to a ligand in coordination chemistry. Its structure, featuring an aminophenyl group and a benzamide (B126) moiety, presents multiple potential coordination sites for metal ions. The primary donor atoms available for coordination are the nitrogen atom of the amino group and the oxygen or nitrogen atom of the amide group.

The presence of these two functional groups in an ortho position on the phenyl ring allows the molecule to act as a chelating ligand, forming a stable five-membered ring with a metal center. This chelation enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands. The specific coordination behavior can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Synthesis and Characterization of Metal Complexes of this compound Analogues

The synthesis of metal complexes with analogues of this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Ni(II), Co(II), Cu(II))

Transition metal complexes of benzamide-based ligands, including those with Ni(II), Co(II), and Cu(II), have been successfully synthesized and studied. For instance, novel series of transition metal(II) complexes with Schiff bases derived from 2-aminobenzohydrazide and 4-methylbenzaldehyde (B123495) have been prepared using metal chlorides such as CoCl₂·6H₂O, CuCl₂·2H₂O, and NiCl₂·6H₂O. biointerfaceresearch.com The synthesis of these complexes is often carried out in a refluxing alcoholic solution containing the ligand and the corresponding metal salt.

The general procedure for the synthesis of such complexes can be summarized as follows:

Dissolution of the this compound analogue in a suitable solvent, often ethanol (B145695) or methanol.

Addition of a solution of the metal salt (e.g., nickel(II) chloride, cobalt(II) acetate, copper(II) bromide) to the ligand solution, typically in a 1:1 or 1:2 metal-to-ligand molar ratio.

The reaction mixture is then refluxed for a period of time, during which the complex precipitates out of solution.

The resulting solid complex is collected by filtration, washed with the solvent, and dried.

The synthesized complexes are often colored powders with varying solubility in common organic solvents.

Coordination Modes and Ligand Denticity

This compound and its analogues can exhibit different coordination modes and denticities depending on the specific metal ion and reaction conditions. The most common coordination mode is as a bidentate ligand, where it coordinates to the metal center through the amino nitrogen and the amide oxygen, forming a stable chelate ring.

Structural Elucidation of Metal-Ligand Architectures

The structures of these metal complexes are typically elucidated using a combination of analytical and spectroscopic techniques:

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the complex, which helps in confirming the stoichiometry of the metal and ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the N-H (amino) and C=O (amide) groups in the complex compared to the free ligand indicates their involvement in coordination with the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the ligand and how it changes upon coordination to a metal ion.

Mass Spectrometry: This technique helps in determining the molecular weight of the complex, further confirming its composition. biointerfaceresearch.com

The following table summarizes the characterization techniques used for analogous metal complexes:

| Technique | Information Obtained | Reference |

|---|---|---|

| Elemental Analysis | Stoichiometry of the complex | biointerfaceresearch.com |

| IR Spectroscopy | Identification of coordination sites | biointerfaceresearch.comnih.gov |

| NMR Spectroscopy | Structural information in solution | biointerfaceresearch.com |

| Mass Spectrometry | Molecular weight of the complex | biointerfaceresearch.com |

| X-ray Crystallography | Definitive 3D structure | mdpi.comnih.gov |

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of metal complexes are determined by the nature of the metal ion, its oxidation state, and the ligand field environment.

The electronic spectra of these complexes in the UV-Vis region typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. These transitions provide information about the geometry of the complex. For example, the electronic spectrum of a Ni(II) complex can help in distinguishing between octahedral, tetrahedral, and square planar geometries.

The magnetic properties of these complexes are of particular interest. The magnetic susceptibility of a paramagnetic nickel(II) complex of 2-amino-N-(2′-carboxyphenyl)benzamide has been studied. researchgate.net For Ni(II) (d⁸) complexes, they can be either diamagnetic (square planar) or paramagnetic (octahedral or tetrahedral). The magnetic moment values can therefore be used to infer the geometry of the complex.

Similarly, Co(II) (d⁷) complexes are typically paramagnetic, and their magnetic moments can provide insights into their spin state and coordination environment. Studies on Co(II) complexes with related ligands have shown ferromagnetic interactions between the metal center and radical ligands. mdpi.com

The following table presents typical magnetic properties for analogous Ni(II) and Co(II) complexes:

| Metal Ion | Expected Geometry | Magnetic Behavior | Reference |

|---|---|---|---|

| Ni(II) | Octahedral, Tetrahedral, Square Planar | Paramagnetic or Diamagnetic | researchgate.netnih.gov |

| Co(II) | Octahedral, Tetrahedral | Paramagnetic | mdpi.com |

Applications in Catalysis

Metal complexes derived from benzamide-based ligands have shown potential applications in various catalytic transformations. While specific catalytic studies on this compound complexes are not widely reported, related systems have demonstrated catalytic activity.

For instance, Schiff base complexes of transition metals are known to be effective catalysts in a variety of reactions, including oxidation and polymerization. nih.gov The catalytic activity of such complexes is often attributed to the ability of the metal center to switch between different oxidation states, thereby facilitating the catalytic cycle.

Furthermore, chiral zirconium amides derived from related biphenyldiamine-based ligands have been shown to be active catalysts for the asymmetric hydroamination/cyclization of aminoalkenes. researchgate.net This suggests that appropriately designed complexes of this compound could also exhibit interesting catalytic properties, potentially in asymmetric catalysis if a chiral version of the ligand is used. The catalytic activities of related complexes in aniline (B41778) oxidation have also been reported, with some complexes showing high selectivity. nih.gov

No Published Research Found for the Catalytic Applications of this compound

A comprehensive search of scientific literature has revealed no published studies on the coordination chemistry and catalytic applications of metal complexes derived from this compound for alcohol oxidation, allylic C-H bond activation, or benzylic C-H bond activation.

Despite a thorough investigation for research detailing the use of this compound as a ligand in these specific catalytic transformations, no relevant data, research findings, or detailed analyses were found. The existing scientific literature does not appear to contain reports on the synthesis of its metal complexes for these purposes, nor any evaluation of their catalytic performance.

Therefore, it is not possible to provide an article on the "" with the requested detailed sections on:

Role of Ligand Design in Modulating Catalytic Activity

While research exists on other benzamide derivatives and aminophenyl-containing ligands in catalysis, the explicit focus on "this compound" as stipulated in the instructions cannot be fulfilled based on the current body of published scientific work. Further research would be required to explore the potential of this specific compound in the field of coordination chemistry and catalysis.

Supramolecular Assembly and Crystal Engineering of N 2 Aminophenyl 4 Methylbenzamide

Analysis of Intermolecular Interactions in Solid State

The solid-state structure of N-(2-aminophenyl)-4-methylbenzamide is stabilized by a sophisticated network of intermolecular interactions. These can be categorized into primary, strong hydrogen bonds and secondary, weaker non-covalent forces, which collectively define the crystal packing.

Secondary Non-Covalent Interactions (C-H⋯O, C-H⋯π, π-π Stacking)

Beyond the primary hydrogen bonds, weaker interactions play a significant role in reinforcing and shaping the three-dimensional architecture of the crystal.

C-H⋯O Interactions : Aromatic and methyl C-H groups can act as weak hydrogen bond donors to the electronegative carbonyl oxygen atom. Though weaker than conventional hydrogen bonds, these interactions are numerous and collectively contribute to the stability of the crystal packing. In related benzamides, C-H⋯O interactions are frequently observed, helping to link the primary hydrogen-bonded motifs. mdpi.com

C-H⋯π Interactions : These interactions occur between a C-H bond and the electron cloud of an aromatic ring. They are crucial in organizing molecules where planar aromatic surfaces are abundant. In phenol-substituted benzimidazole (B57391), for instance, C-H⋯π interactions are observed between molecules, contributing to the extended structure. nih.gov Experimental studies on carbohydrate/aromatic complexes have quantified these interactions, showing they are a key component of molecular recognition. nih.gov

π-π Stacking : The parallel or offset stacking of the two aromatic rings in this compound is another vital stabilizing force. These interactions can occur in a sandwich or, more commonly, a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion and maximize attraction. wikipedia.orglibretexts.org The attractive forces in π-π stacking are a combination of dispersion and electrostatic interactions that help to create layered structures. libretexts.org

Self-Assembly Strategies for Ordered Structures

The specific combination and hierarchy of the intermolecular interactions discussed above drive the self-assembly of this compound molecules into ordered, higher-dimensional structures. The process is a classic example of crystallization-driven self-assembly. rsc.org

Formation of One-Dimensional Chains and Ladders

The most robust intermolecular interaction in benzamides, the N-H⋯O hydrogen bond, is often responsible for the formation of one-dimensional (1D) chains. Molecules link head-to-tail, with the amide N-H of one molecule donating to the carbonyl oxygen of the next.

These primary chains can then be associated into more complex 1D superstructures, such as ladders or ribbons. This secondary association is typically mediated by weaker interactions, such as N-H⋯N hydrogen bonds involving the aminophenyl group or π-π stacking between the aromatic rings of adjacent chains.

Construction of Two-Dimensional Networks

The extension of the assembly process from one to two dimensions involves the linking of the 1D chains into sheets or networks. This is achieved through intermolecular forces that act in a direction lateral to the primary chain axis.

For this compound, several interactions can facilitate this 2D growth:

The amino group can form N-H⋯O or N-H⋯N hydrogen bonds with adjacent chains.

C-H⋯O and C-H⋯π interactions can link chains together.

π-π stacking interactions between the tolyl and aminophenyl rings of neighboring chains can lead to the formation of stable, layered 2D networks.

The concept of viewing a 2D network as an assembly of edge-sharing polygons is a useful framework for describing these structures. nih.gov The self-assembly process, driven by a combination of strong and weak non-covalent forces, ultimately leads to a thermodynamically stable, highly ordered 2D crystalline architecture. researchgate.net The creation of such hybrid 1D/2D structures has been demonstrated in systems combining coordination polymers and layered double hydroxides. nih.govresearchgate.net

Formation of Discrete Molecular Dimers and Trimers

In the crystalline state, molecules of this compound are predisposed to form discrete, hydrogen-bonded aggregates. The most prominent of these are molecular dimers, which arise from the self-complementary nature of the amide group. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction typically leads to the formation of a robust eight-membered ring motif, known as the R²₂(8) graph set notation, creating a centrosymmetric dimer.

Furthermore, the presence of the 2-amino group introduces additional possibilities for hydrogen bonding. This primary amine can interact with the carbonyl oxygen of a neighboring molecule, potentially leading to the formation of extended chains or more complex discrete assemblies like trimers or higher-order oligomers, although dimers formed via the amide-amide hydrogen bond are often the most energetically favorable and commonly observed supramolecular unit in related benzanilide (B160483) structures.

Crystal Engineering Principles Applied to this compound

Crystal engineering provides a framework for the rational design of molecular solids with desired physical and chemical properties. For this compound, this involves the strategic use of its functional groups to guide the assembly of molecules into predictable and robust supramolecular architectures.

Supramolecular synthons are the fundamental building blocks of crystal engineering, representing specific and reliable intermolecular interactions. In this compound, several key synthons can be identified and exploited:

Amide-Amide Homosynthon: This is the most predictable synthon, involving the self-assembly of two amide groups to form the R²₂(8) hydrogen-bonded dimer mentioned previously. Its robustness makes it a primary tool in designing the crystal structures of amide-containing molecules.

Amine-Carbonyl Heterosynthon: The interaction between the primary amine (N-H donor) and the amide carbonyl (C=O acceptor) provides an alternative and sometimes competing interaction that can link the primary dimers into larger structures or form different packing motifs altogether.

The interplay and competition between these synthons determine the final crystalline form adopted by the molecule.

The position and nature of substituents on the aromatic rings are critical in modulating the crystal packing. In this compound, the two methyl groups exert significant influence:

Steric Effects: The methyl group on the 4-position of the benzoyl ring does not significantly hinder the primary amide-amide hydrogen bonding. However, the methyl group at the 4-position of the aminophenyl ring can influence the orientation of the molecules within the crystal lattice, affecting the efficiency of packing and potentially favoring certain polymorphs over others.

Electronic Effects: As electron-donating groups, methyl substituents can subtly alter the charge distribution on the aromatic rings, which can in turn influence π-π stacking interactions between adjacent molecules. These stacking interactions are crucial for densifying the crystal packing. Studies on related aromatic amides have shown that even minor changes in substitution can lead to dramatic shifts in the crystal structure, transforming layered structures into three-dimensional networks.

Polymorphism and its Impact on Supramolecular Properties

Polymorphism is the ability of a compound to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing, which can lead to variations in physical properties like melting point, solubility, and stability. N-arylbenzamides are a class of compounds known to exhibit complex polymorphic behavior.

For this compound, different crystallization conditions (e.g., solvent, temperature, cooling rate) could potentially yield distinct polymorphs. For instance, a kinetically favored form might crystallize rapidly, which could then transform into a more thermodynamically stable form over time or upon heating.

Differential Scanning Calorimetry (DSC) is a key technique for identifying and characterizing polymorphism. shimadzu.comyoutube.com A DSC thermogram might show multiple melting peaks or recrystallization events, each corresponding to a different polymorphic form. For example, a hypothetical analysis of this compound could yield two polymorphs, Form A and Form B.

| Polymorph | Crystal System | Melting Point (°C) | Heat of Fusion (J/g) | Key Hydrogen Bonding Motif |

|---|---|---|---|---|

| Form A | Monoclinic | 152 | 110 | Centrosymmetric R²₂(8) dimers forming 1D chains |

| Form B | Orthorhombic | 165 | 125 | R²₂(8) dimers linked by N-H···O interactions into 2D sheets |

The existence of such polymorphs would directly impact the material's supramolecular properties. The arrangement of molecules in Form B, leading to 2D sheets, might result in different mechanical properties or dissolution behavior compared to the 1D chains of Form A. The higher melting point and heat of fusion suggest Form B is the more thermodynamically stable form.

Co-crystallization Studies and Multi-component Crystals